1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c25-19-8-4-5-17(15-19)16-30-23(31)12-10-21(29-30)24(32)26-13-14-33-22-11-9-20(27-28-22)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMLWXIBFBKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which incorporates a fluorobenzyl moiety and a pyridazinone ring, positions it as a significant candidate in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.406 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential roles in several therapeutic areas:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for the treatment of diseases such as cancer and bacterial infections.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections.
- Pharmacological Effects : The compound's structural components allow it to modulate biochemical pathways, potentially impacting processes such as inflammation and cell proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on target enzymes. For example:
- Acetylcholinesterase Inhibition : The compound has shown an IC50 value of 10 nM against acetylcholinesterase (AChE), indicating strong inhibitory activity that could be beneficial in treating neurodegenerative disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study:
- Staphylococcus aureus : The compound exhibited an ID50 of 9 x 10^-8 M, demonstrating potent antibacterial activity .
Data Table: Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The presence of the fluorobenzyl group enhances binding affinity to target sites on enzymes and receptors.
- Structural Modifications : The oxo and carboxamide functionalities play critical roles in modulating enzyme activity and receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
